molecular formula C18H16O6S B2629638 (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate CAS No. 869078-75-1

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Cat. No.: B2629638
CAS No.: 869078-75-1
M. Wt: 360.38
InChI Key: BEYDVQZWZIYBHI-YVLHZVERSA-N
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Description

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.

    Methanesulfonation: The phenyl group is then functionalized with a methanesulfonate group using methanesulfonyl chloride and a base like triethylamine.

    Final Coupling: The final step involves coupling the benzofuran core with the methanesulfonated phenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its benzofuran core is known to interact with various biological targets, making it a subject of interest in drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate
  • (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl ethanesulfonate
  • (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl benzenesulfonate

Uniqueness

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-3-22-13-7-8-15-16(11-13)23-17(18(15)19)10-12-5-4-6-14(9-12)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYDVQZWZIYBHI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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